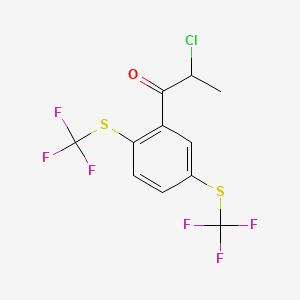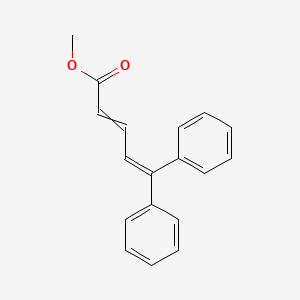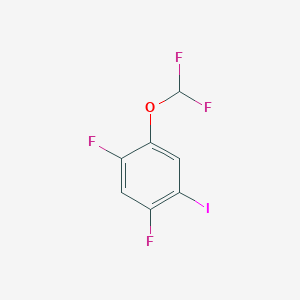
1,3-bis-TBDMS-5,6-trans-noralcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis-TBDMS-5,6-trans-noralcohol is a chemical compound with the molecular formula C34H62O3Si2 and a molecular weight of 575.03 g/mol. It is an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. The compound is characterized by its white solid appearance and solubility in dichloromethane.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis-TBDMS-5,6-trans-noralcohol involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of dichloromethane as a solvent and the presence of a base such as imidazole to facilitate the silylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
化学反应分析
Types of Reactions
1,3-bis-TBDMS-5,6-trans-noralcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.
科学研究应用
1,3-bis-TBDMS-5,6-trans-noralcohol is primarily used as an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. This compound has applications in:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects as a vitamin D receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1,3-bis-TBDMS-5,6-trans-noralcohol involves its role as an intermediate in the synthesis of ZK 159222. ZK 159222 acts as a vitamin D receptor antagonist by binding to the receptor and inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the vitamin D receptor, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3-bis-TBDMS-5,6-trans-noralcohol: Intermediate in the synthesis of ZK 159222.
1,3-bis-TBDMS-5,6-cis-noralcohol: Similar structure but different stereochemistry.
1,3-bis-TBDMS-5,6-trans-noracid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of a vitamin D receptor antagonist. Its unique structure allows it to interact with specific biological targets, making it valuable in scientific research and pharmaceutical development.
属性
分子式 |
C34H62O3Si2 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC 名称 |
2-[(7aR)-7-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,4,5,6-hexahydro-1H-inden-1-yl]propan-1-ol |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)30-20-19-28-16-14-15-27(34(28,30)9)18-17-26-21-29(36-38(10,11)32(3,4)5)22-31(25(26)2)37-39(12,13)33(6,7)8/h17-18,24,28-31,35H,2,14-16,19-23H2,1,3-13H3/t24?,28?,29?,30?,31?,34-/m1/s1 |
InChI 键 |
YQJUTJBYKGZZNC-PVLXBADVSA-N |
手性 SMILES |
CC(CO)C1CCC2[C@]1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
规范 SMILES |
CC(CO)C1CCC2C1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)








